1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H8ClN3O |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
1-(6-chloropyrazin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C8H8ClN3O/c9-6-4-10-5-7(11-6)12-3-1-2-8(12)13/h4-5H,1-3H2 |
InChI Key |
BXOXTDVSKSIKLA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=N2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation Mechanisms of 1 6 Chloro 2 Pyrazinyl 2 Pyrrolidinone
Reactivity of the Pyrazine (B50134) Ring System
The pyrazine ring is a diazine, characterized by two nitrogen atoms at positions 1 and 4. This configuration renders the ring electron-deficient, or π-deficient, which profoundly influences its chemical behavior. Compared to benzene (B151609) or even pyridine, the pyrazine core is significantly deactivated towards electrophilic attack but is activated for nucleophilic substitution, particularly when a good leaving group is present.
Nucleophilic Substitution Reactions on the Pyrazine Ring
The presence of a chlorine atom on the electron-deficient pyrazine ring makes 1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone highly susceptible to nucleophilic aromatic substitution (SNAr). Halopyrazines are known to be more reactive towards nucleophilic displacement than their corresponding halopyridine analogues. thieme-connect.de The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequent expulsion of the chloride ion restores the aromaticity of the ring.
The position of the chlorine atom at C-2 of the pyrazine ring, adjacent to a ring nitrogen, is activated for such substitutions. Various nucleophiles can be employed to displace the chlorine atom, leading to a diverse range of substituted pyrazine derivatives. Studies on 2-chloropyrazine (B57796) and related chloroazines demonstrate facile reactions with amines, alkoxides, and sulfur nucleophiles. rsc.orgthieme-connect.com For instance, uncatalyzed amination of 2-chloropyrazine with secondary amines has been achieved in good to excellent yields using a continuous-flow reactor at high temperatures. thieme-connect.com
The table below summarizes typical nucleophilic substitution reactions reported for 2-chloropyrazine, which are analogous to the expected reactivity of this compound.
| Nucleophile | Reagent Example | Typical Conditions | Product Type |
| Alkoxide | Sodium methoxide | Boiling methanol (B129727) or other solvents like benzene/xylene | 2-Alkoxy-pyrazine |
| Amine | Secondary amines (e.g., piperidine, morpholine) | High temperature (e.g., 260°C) in a flow reactor with NMP solvent | 2-Amino-pyrazine |
| Thiolate | Sodium benzyl (B1604629) sulphide | Boiling solvent | 2-(Benzylthio)-pyrazine |
| Hydroxide | Sodium hydroxide | Aqueous solution, heating | Pyrazin-2-one |
This table presents generalized data for 2-chloropyrazine based on published research. rsc.orgthieme-connect.com
Electrophilic Aromatic Substitution
The pyrazine ring is highly resistant to electrophilic aromatic substitution (EAS). thieme-connect.de This low reactivity is attributed to two primary factors:
The two electronegative nitrogen atoms strongly withdraw electron density from the ring carbons, deactivating the system towards attack by electrophiles. imperial.ac.uk
In the acidic conditions required for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atoms are protonated, creating a positively charged pyridinium-like ring. This positive charge introduces powerful electrostatic repulsion against incoming electrophiles, further deactivating the ring. thieme-connect.de
Consequently, direct electrophilic reactions such as Friedel-Crafts alkylation or acylation, nitration, and sulfonation are generally not viable for the pyrazine core of this compound under standard conditions. thieme-connect.de
Radical Reactions Involving Pyrazine Core
The pyrazine ring is capable of undergoing homolytic or radical substitution reactions. thieme-connect.de Research has shown that the pyrazine cation radical can be generated as an intermediate in certain reactions, such as the Maillard reaction between glucose, glycine, and creatinine. nih.gov This radical species has been implicated in the formation of mutagens. nih.gov While less common than nucleophilic substitution, radical acylations and amidations of the pyrazine ring have been reported, indicating its susceptibility to attack by radical species. thieme-connect.de
Reactivity of the 2-Pyrrolidinone (B116388) Moiety
The 2-pyrrolidinone ring is a five-membered lactam (a cyclic amide). Its reactivity is centered on the amide functional group, specifically the lactam nitrogen and the carbonyl group.
Reactions at the Lactam Nitrogen
In this compound, the lactam nitrogen is bonded to the pyrazinyl ring. The lone pair of electrons on this nitrogen atom is delocalized into the adjacent carbonyl group through resonance. This amide resonance significantly reduces the basicity and nucleophilicity of the nitrogen atom. As a result, the nitrogen is generally unreactive towards electrophiles, and the N-C(pyrazinyl) bond is stable. Reactions involving the direct displacement of the pyrazinyl group from the nitrogen are not typical. While methods exist for the N-arylation of lactams, they often require harsh conditions or complex catalytic systems, underscoring the general inertness of the N-substituted lactam. uni-regensburg.de
Reactions at the Carbonyl Group
The carbonyl group of the 2-pyrrolidinone moiety is the primary site of reactivity. It behaves as a typical amide carbonyl and can undergo nucleophilic attack, leading to either hydrolysis (ring-opening) or reduction.
Hydrolysis: Lactams are susceptible to hydrolysis under both acidic and basic conditions, which results in the cleavage of the endocyclic amide bond. wikipedia.org This ring-opening reaction yields the corresponding γ-amino acid derivative. Due to inherent ring strain, lactams are generally more readily hydrolyzed than their acyclic amide counterparts. wikipedia.org Acid-catalyzed hydrolysis involves the initial protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by water. cdnsciencepub.com
Reduction: The lactam carbonyl can be completely reduced to a methylene (B1212753) group (-CH₂-). This transformation converts the 2-pyrrolidinone ring into the corresponding pyrrolidine (B122466) (a cyclic amine). A variety of reducing agents can accomplish this, with common methods including the use of sodium borohydride (B1222165) in the presence of phosphorus oxychloride or catalytic transfer hydrogenation. acs.orgnih.gov This reaction is a valuable synthetic tool for converting lactams into their respective cyclic amine derivatives.
The table below summarizes these general transformations for an N-substituted 2-pyrrolidinone.
| Reaction Type | Reagents | Product |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | 4-((6-Chloropyrazin-2-yl)amino)butanoic acid |
| Reduction | 1. POCl₃, 2. NaBH₄ or Catalytic Hydrogenation | 1-(6-Chloro-2-pyrazinyl)pyrrolidine |
This table outlines the expected products from general reactions applied to the 2-pyrrolidinone moiety of the title compound. cdnsciencepub.comacs.org
Ring-Opening and Polymerization of Pyrrolidinones
There is no specific information available in the scientific literature regarding the ring-opening or polymerization of this compound.
Intermolecular and Intramolecular Reaction Pathways
Cyclization Reactions and Fused Heterocycle Formation
No documented studies on the use of this compound in cyclization reactions to form fused heterocycles have been found in the reviewed literature.
Structural Elucidation and Advanced Spectroscopic Characterization
Vibrational Spectroscopy
Analysis of Vibrational Modes and Functional Group Assignments
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical insights into the functional groups and bonding arrangements within the 1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone molecule. The analysis of vibrational modes allows for the assignment of specific spectral bands to the stretching and bending motions of the molecule's constituent parts, including the pyrazine (B50134) ring, the pyrrolidinone ring, and the carbon-chlorine bond.
Key functional group assignments are based on characteristic frequencies observed in related molecular structures. The most prominent feature is the carbonyl (C=O) stretching vibration of the lactam (amide) group within the pyrrolidinone ring, which typically appears as a strong band in the IR spectrum. For related pyrazolone (B3327878) and pyrrolidinone structures, this C=O stretching mode is observed in the range of 1640–1709 cm⁻¹. nih.gov
Vibrations associated with the chloropyrazine ring include C-H aromatic stretching, C=N and C=C ring stretching modes. Aromatic C-H stretching vibrations are generally found just above 3000 cm⁻¹. nih.gov The C=C and C=N stretching vibrations within the pyrazine ring are expected in the 1400-1600 cm⁻¹ region. nih.gov The C-Cl stretching vibration is anticipated to produce a band in the lower frequency region of the spectrum.
The pyrrolidinone ring exhibits characteristic C-H stretching from its methylene (B1212753) (-CH₂) groups, typically observed in the 2800-3000 cm⁻¹ range, and C-N stretching vibrations. nih.gov
Table 1: Vibrational Mode Assignments for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H Stretch | Pyrazine Ring | ~3100 - 3000 |
| C-H Stretch | Pyrrolidinone Ring (CH₂) | ~3000 - 2850 |
| C=O Stretch | Lactam (Amide) | ~1709 - 1640 |
| C=N, C=C Stretch | Pyrazine Ring | ~1600 - 1400 |
| C-N Stretch | Lactam / Ring | Not specified |
Note: The expected wavenumber ranges are inferred from spectroscopic data of structurally similar compounds. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, the molecular formula is C₈H₈ClN₃O. HRMS can distinguish the exact mass of this compound from other molecules with the same nominal mass. The precise measurement of the protonated molecule [M+H]⁺ allows for unambiguous confirmation of its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar, thermally labile molecules. In positive-ion mode ESI-MS, this compound is expected to be readily protonated, likely at one of the nitrogen atoms, to form the pseudomolecular ion [M+H]⁺. This ion would be the base peak or one of the most abundant ions in the full scan mass spectrum. The detection of single-charge protonated molecular ions is a common characteristic in the ESI spectra of similar heterocyclic compounds. nih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of the molecule by inducing fragmentation of a selected precursor ion (typically the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the molecule.
For this compound, collision-induced dissociation (CID) of the [M+H]⁺ precursor ion (m/z ≈ 198.04 for ³⁵Cl isotope) would likely proceed through several characteristic pathways. Plausible fragmentation includes the cleavage of the bond between the pyrazine and pyrrolidinone rings, which would lead to two primary fragment ions: the chloropyrazinyl cation or the pyrrolidinone cation. Another common fragmentation pathway for lactam-containing structures is the neutral loss of carbon monoxide (CO) from the pyrrolidinone ring. The study of fragmentation patterns in other heterocyclic compounds supports these proposed pathways, such as the cleavage of side chains from a primary ring structure. nih.govmdpi.com
Table 2: Plausible MS/MS Fragmentation of [M+H]⁺ for this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragment m/z (for ³⁵Cl) |
|---|---|---|---|
| 198.04 | [C₄H₂ClN₃]⁺ | C₄H₆NO | 129.00 |
| 198.04 | [C₄H₆NO]⁺ | C₄H₂ClN₃ | 84.04 |
Note: The m/z values are calculated based on the monoisotopic masses of the most abundant isotopes.
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-visible portion of the electromagnetic spectrum, which corresponds to electronic transitions between molecular orbitals. The spectrum of this compound is expected to be dominated by absorptions arising from π→π* and n→π* electronic transitions associated with its chromophores.
The primary chromophore is the chloropyrazine ring system, which contains π bonds and nitrogen atoms with non-bonding (n) electron pairs. Aromatic and heteroaromatic systems typically exhibit intense absorption bands corresponding to π→π* transitions. acs.org The carbonyl group of the pyrrolidinone ring also contributes to the electronic structure and can exhibit a weaker n→π* transition. The presence of these conjugated systems and heteroatoms suggests that the compound will absorb UV radiation. For comparison, N-methyl-2-pyrrolidinone, a component of the target structure, shows absorbance below 450 nm. researchgate.net The specific wavelengths of maximum absorbance (λmax) are influenced by the solvent environment. nih.gov
Table 3: Expected Electronic Transitions for this compound
| Type of Transition | Associated Chromophore | Expected Wavelength Region |
|---|---|---|
| π→π* | Pyrazine Ring | UV Region (<400 nm) |
Note: The expected regions are general assignments for the given chromophores. acs.orgresearchgate.netnih.gov
Analysis of Electronic Transitions and Absorption Maxima
The study of electronic transitions and their corresponding absorption maxima (λmax) using UV-Vis spectroscopy provides critical insights into the electronic structure of a molecule. To date, specific experimental UV-Vis spectroscopic data for this compound has not been reported in the surveyed scientific literature. However, a theoretical analysis based on its constituent moieties—the chloropyrazine ring and the pyrrolidinone ring—can predict its likely absorption characteristics.
The electronic absorption spectrum of this compound is expected to be a composite of the transitions originating from both the aromatic chloropyrazine system and the lactam group of the pyrrolidinone ring.
Expected Electronic Transitions:
π → π* Transitions: The pyrazine ring, being an aromatic system, will exhibit intense π → π* transitions. The presence of the chlorine atom, a halogen substituent, and the pyrrolidinone group can cause shifts in the absorption maxima compared to unsubstituted pyrazine. These transitions are typically observed in the UV region.
n → π* Transitions: The pyrazine ring contains two nitrogen atoms with lone pairs of electrons, and the pyrrolidinone moiety has a carbonyl group with oxygen lone pairs. Consequently, n → π* transitions are expected. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths.
The solvent environment can influence the positions of these absorption bands. Polar solvents may lead to shifts in the λmax values due to differential stabilization of the ground and excited states.
A comparative analysis with structurally related molecules can offer further predictive insights. For instance, studies on various substituted pyrazine and pyrrolidinone derivatives often report characteristic absorption bands that can be correlated to specific electronic transitions within the molecules.
Table 1: Predicted Electronic Transitions and Absorption Maxima for this compound
| Predicted Transition | Associated Chromophore | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |
| π → π | Chloropyrazine Ring | 200 - 300 | High |
| n → π | Pyrazine Nitrogen Atoms | > 300 | Low to Medium |
| n → π* | Carbonyl Group | ~280 - 320 | Low |
Note: The data in this table is predictive and based on the analysis of similar chemical structures. Experimental verification is required for confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which collectively define the crystal packing and solid-state conformation of a molecule.
As of the latest literature review, a single-crystal X-ray diffraction study for this compound has not been published. Therefore, no experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates, are available for this specific compound.
However, based on the molecular structure, several key features would be of interest in a future crystallographic study:
Intermolecular Interactions: In the solid state, molecules of this compound are likely to engage in various non-covalent interactions. These could include hydrogen bonding (if co-crystallized with a hydrogen-bond donor), π-π stacking interactions between the pyrazine rings of adjacent molecules, and halogen bonding involving the chlorine atom. These interactions play a significant role in the stability and properties of the crystalline material.
Table 2: Hypothetical Crystallographic Parameters for this compound
| Parameter | Predicted Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar size and complexity. |
| Space Group | P2₁/c or P-1 | Frequently observed centrosymmetric space groups for organic compounds. |
| Molecules per Unit Cell (Z) | 2 or 4 | Typical for common space groups. |
| Key Intermolecular Interactions | π-π stacking, C-H···O, C-H···N, Halogen bonding | Based on the functional groups present in the molecule. |
Note: The information presented in this table is hypothetical and serves to illustrate the type of data that would be obtained from an X-ray crystallographic analysis. Experimental determination is necessary to ascertain the actual solid-state structure.
Based on a comprehensive search of available scientific literature, detailed computational and theoretical investigations specifically focused on the chemical compound “this compound” are not present in publicly accessible research. Therefore, the generation of an article with the requested specific data on its computational chemistry and theoretical analysis, as per the provided outline, cannot be fulfilled at this time.
The required detailed research findings and data for the following sections and subsections are not available in the public domain:
Computational Chemistry and Theoretical Investigations
Quantum Chemical Studies on Aromaticity and Stability
Harmonic Oscillator Model of Aromaticity (HOMA) Index
To provide the scientifically accurate and data-rich article requested, published studies conducting these specific analyses on "1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone" would be required. Without such source material, any attempt to generate the content would result in speculation or the use of data from unrelated compounds, which would contradict the instructions for accuracy and strict adherence to the subject molecule.
Nucleus Independent Chemical Shift (NICS) Index
The Nucleus Independent Chemical Shift (NICS) is a widely used computational method to evaluate the aromaticity of a cyclic system. github.io It is based on measuring the magnetic shielding at a specific point in space, typically the geometric center of a ring (NICS(0)) or at a point 1 Å above the ring plane (NICS(1)). mdpi.com A negative NICS value indicates the presence of a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests a paratropic ring current, characteristic of anti-aromaticity. github.io
For the this compound molecule, the NICS index is particularly relevant for quantifying the aromatic character of the pyrazine (B50134) ring. Pyrazine itself is a π-deficient heteroaromatic compound. Computational studies on azines like pyrazine and benzene (B151609) provide a basis for understanding the expected NICS values. thieme-connect.dechemrxiv.org The introduction of a chlorine atom, an electron-withdrawing group, and the pyrrolidinone substituent can modulate the electron density and thus the aromaticity of the pyrazine ring.
Theoretical calculations on related aromatic systems demonstrate the utility of NICS in quantifying these effects. mdpi.comnih.gov For instance, DFT calculations on borazine, an inorganic analogue of benzene, show how substituents can tailor the aromatic character by influencing electron delocalization. mdpi.comnih.gov The NICSzz component, which considers only the magnetic shielding perpendicular to the ring plane, is often considered a more reliable indicator of the π-electron ring current. nih.gov
Table 1: Representative NICS(1)zz Values for Aromatic and Heteroaromatic Rings This table presents typical calculated values for common ring systems to provide context for the expected aromaticity of the pyrazine moiety.
| Compound | NICS(1)zz (ppm) | Aromatic Character |
| Benzene | -29.0 | Aromatic |
| Pyridine | -23.5 | Aromatic |
| Pyrazine | -20.8 | Aromatic |
| Cyclobutadiene (D2h) | +55.0 | Anti-Aromatic |
Data sourced from computational studies on aromaticity. The values are illustrative of typical results from DFT calculations.
Molecular Modeling and Simulation (focus on chemical interactions)
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules, including their preferred three-dimensional structures and the energetic pathways of chemical reactions. These methods are crucial for understanding how this compound interacts with other molecules and how it might behave in different chemical environments.
Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that result from rotation around single bonds. chemistrysteps.com For this compound, conformational flexibility arises primarily from the five-membered pyrrolidinone ring and the rotation around the N-C bond connecting the two ring systems.
The pyrrolidinone ring is not planar and adopts puckered conformations to relieve ring strain. researchgate.net Its conformational landscape is typically described by a pseudorotation cycle, with two common low-energy forms being the "envelope" (or "twist") and "half-chair" (or "endo/exo") conformations. beilstein-journals.org The specific preferred conformation and the energy barriers between them are highly dependent on the nature and position of substituents. beilstein-journals.orgresearchgate.net
Computational studies on N-substituted pyrrolidines have shown that the substituent on the nitrogen atom plays a critical role in determining the conformational equilibrium. researchgate.net The bulky and electronically complex 6-chloro-2-pyrazinyl group is expected to have a significant steric and electronic influence on the pyrrolidinone ring's pucker. DFT calculations can be used to optimize the geometries of various possible conformers and calculate their relative energies to identify the most stable forms. researchgate.net
Table 2: Illustrative Relative Energies of N-Substituted Pyrrolidinone Conformers This table provides a hypothetical energy landscape based on findings for similar N-aryl pyrrolidinones to illustrate the likely conformational preferences.
| Conformer | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |
| C1 | Envelope (Cγ-exo) | 0.00 | 75.1 |
| C2 | Twist (T) | 0.85 | 19.8 |
| C3 | Envelope (Cβ-endo) | 1.95 | 5.1 |
Data adapted from general principles and representative computational studies on substituted pyrrolidines. researchgate.netresearchgate.net
Theoretical chemistry is instrumental in mapping the detailed mechanisms of chemical reactions by calculating the energetic profiles of reaction pathways. This involves identifying and calculating the energies of reactants, products, transition states, and any intermediates. nih.gov For this compound, a key reaction of interest is the nucleophilic aromatic substitution (SNAr) of the chlorine atom on the pyrazine ring. rsc.org
The pyrazine ring is electron-deficient, which facilitates the attack of nucleophiles, and this effect is enhanced by the presence of the ring nitrogen atoms. thieme-connect.denih.gov The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. chemistrysteps.com
Table 3: Representative Energetic Profile for an SNAr Reaction on a Chloropyrazine Derivative This table illustrates a typical energy profile for the reaction of a chloropyrazine with a nucleophile (Nu-), based on DFT calculations for similar systems.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Chloropyrazine + Nu- | 0.0 |
| Transition State 1 (TS1) | Nucleophilic attack | +15.2 |
| Meisenheimer Intermediate | Covalent adduct | +8.5 |
| Transition State 2 (TS2) | Chloride loss | +12.7 |
| Products | Substituted Pyrazine + Cl- | -10.4 |
Energetic values are representative and sourced from computational studies of SNAr mechanisms on chloroazines. nih.govnih.gov
Prediction of Spectroscopic Parameters (NMR chemical shifts, IR/Raman intensities)
Computational methods, particularly DFT, have become highly reliable for predicting the spectroscopic properties of molecules. physchemres.org These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted into chemical shifts (δ) relative to a standard like tetramethylsilane (B1202638) (TMS). mdpi.comlibretexts.org The accuracy of these predictions allows for the assignment of complex spectra and can help distinguish between different isomers or conformers. researchgate.net Calculations for this compound would predict the 1H and 13C chemical shifts for each unique atom in the molecule. imist.mayoutube.com
IR/Raman Intensities: The vibrational frequencies and intensities of a molecule can also be calculated computationally. mdpi.com These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting predicted IR and Raman spectra can be compared with experimental data to identify characteristic vibrational modes, such as C=O stretching in the pyrrolidinone ring, C-Cl stretching, and aromatic C=N stretching in the pyrazine ring. chemrxiv.org A comparison between calculated and experimental spectra often shows good agreement, aiding in the detailed assignment of spectral bands. mdpi.commdpi.com
Table 4: Comparison of Predicted (DFT) and Experimental Spectroscopic Data for a Related Pyrazine Carboxamide This table showcases the typical accuracy of DFT calculations by comparing computed values to experimental data for a similar molecular structure.
| Parameter | Atom/Group | Calculated Value | Experimental Value |
| 1H NMR Shift (ppm) | Pyrazine-H (ortho to N) | 8.90 | 8.85 |
| 13C NMR Shift (ppm) | Pyrrolidinone C=O | 174.5 | 175.2 |
| IR Frequency (cm-1) | Pyrrolidinone C=O stretch | 1685 | 1678 |
| IR Frequency (cm-1) | Pyrazine Ring stretch | 1580 | 1589 |
| IR Frequency (cm-1) | C-Cl stretch | 755 | 760 |
Data adapted from published computational and experimental results on substituted pyrazine carboxamides. mdpi.comimist.machemrxiv.org
Design Principles for Derivatization and Structure Reactivity Relationships
Systematic Modification of the Pyrazine (B50134) Moiety
The pyrazine ring, particularly when substituted with a halogen, serves as a versatile scaffold for chemical modification. Its electron-deficient nature makes it highly susceptible to certain classes of reactions, enabling the introduction of a wide array of functional groups.
The primary route for introducing substituents onto the chloropyrazine ring of 1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone is through nucleophilic aromatic substitution (SNAr). The pyrazine ring contains two electron-withdrawing nitrogen atoms, which significantly activate the ring towards attack by nucleophiles. biosynce.comwikipedia.org This activation facilitates the displacement of the chlorine atom, a competent leaving group, by a variety of nucleophiles.
Common nucleophiles used in such reactions include amines, alkoxides, and thiolates. For instance, reacting 2-chloropyrazines with primary or secondary amines, such as morpholine (B109124) or piperidine, typically proceeds under thermal conditions or with base catalysis to yield the corresponding amino-substituted pyrazines. researchgate.net Similarly, alkoxides (e.g., sodium methoxide) can displace the chloride to form methoxypyrazine derivatives. These transformations allow for the synthesis of a large library of analogs from a single chloropyrazine precursor, which is essential for systematic structure-reactivity studies. The general reactivity makes the SNAr reaction a reliable method for derivatization. guidechem.comgoogle.comresearchgate.net
| Nucleophile | Substituent Introduced | Typical Reaction Conditions | Product Class |
|---|---|---|---|
| Ammonia (B1221849) (NH₃) | Amino (-NH₂) | High temperature, pressure (autoclave) | 2-Aminopyrazine |
| Morpholine | Morpholinyl | Heat, optional base (e.g., K₂CO₃) in DMSO or water | 2-(Morpholin-4-yl)pyrazine |
| Sodium Methoxide (NaOMe) | Methoxy (B1213986) (-OCH₃) | Methanol (B129727), reflux | 2-Methoxypyrazine |
| Sodium Thiophenoxide (NaSPh) | Phenylthio (-SPh) | Inert solvent (e.g., DMF), room temperature or heat | 2-(Phenylthio)pyrazine |
The presence and nature of a halogen substituent on the pyrazine ring profoundly influence its electronic structure and chemical reactivity. Halogens are electron-withdrawing groups primarily through the inductive effect (-I), which decreases the electron density of the aromatic ring. This effect makes the carbon atom attached to the halogen more electrophilic and thus more susceptible to nucleophilic attack. pressbooks.pubmasterorganicchemistry.com
In the context of SNAr reactions, the two nitrogen atoms in the pyrazine ring delocalize the negative charge of the intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack. pressbooks.pubyoutube.com An additional electron-withdrawing substituent, such as chlorine, further stabilizes this anionic intermediate, thereby lowering the activation energy of the reaction and increasing the reaction rate. pressbooks.pub The stability of the leaving group also plays a role, but for SNAr on electron-deficient heterocycles, the rate-determining step is typically the initial nucleophilic attack. Consequently, the reactivity order of halogens as leaving groups is often F > Cl > Br > I, reflecting the ability of the halogen's inductive effect to activate the ring, rather than the C-X bond strength. researchgate.netmasterorganicchemistry.com
Exploration of Substituent Effects on the Pyrrolidinone Ring
The nitrogen atom of the pyrrolidinone ring in the parent compound is part of an amide (lactam) linkage to the pyrazine ring. While this bond is stable, derivatization is possible at other positions on the pyrrolidinone ring if the synthesis starts from a substituted pyrrolidinone precursor before its attachment to the pyrazine moiety.
However, if we consider a related scaffold where the pyrrolidinone nitrogen is not attached to the pyrazine (e.g., a C-linked pyrazinylpyrrolidinone), N-substitution becomes a key derivatization strategy. The nitrogen of a 2-pyrrolidinone (B116388) can be readily alkylated or acylated. nih.gov Deprotonation with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide is a common method for N-alkylation. N-acylation can be achieved using acyl chlorides or anhydrides. These substitutions modify the steric and electronic properties of the lactam, influencing its chemical stability and conformational preferences. For example, N-acyl-2-pyrrolidinones exhibit enhanced reactivity of the exocyclic carbonyl group compared to the endocyclic one. nih.gov
Introducing chirality into the pyrrolidinone ring is a critical aspect of modern synthetic chemistry, enabling the preparation of enantiomerically pure compounds. Several strategies exist for the stereoselective synthesis of substituted pyrrolidinones. nih.govnih.gov
One common approach is to start from the "chiral pool," using readily available enantiopure starting materials like L-proline or other amino acids. rsc.org Chemical modifications can be performed on these precursors to build the desired substituted pyrrolidinone structure while retaining the original stereochemistry.
Another powerful method is asymmetric synthesis, which can involve the use of chiral auxiliaries, chiral catalysts, or biocatalysis. For example, 1,3-dipolar cycloaddition reactions between azomethine ylides and chiral dipolarophiles can generate highly substituted pyrrolidines with excellent diastereoselectivity, creating multiple stereocenters in a single step. researchgate.netua.es Furthermore, enzymes such as transaminases have been employed for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, offering high enantiomeric excess. nih.govnih.govacs.org
| Strategy | Description | Key Features | Example Approach |
|---|---|---|---|
| Chiral Pool Synthesis | Utilization of naturally occurring chiral molecules as starting materials. | Economical; stereochemistry is pre-defined. | Derivatization of L-proline or L-pyroglutamic acid. |
| Chiral Auxiliary | A covalently attached chiral group directs the stereochemical outcome of a reaction. | Reliable and predictable; requires attachment and removal steps. | Asymmetric alkylation of a pyrrolidinone enolate using an Evans auxiliary. |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a chiral product from an achiral substrate. | Highly efficient; broad substrate scope. | Rhodium-catalyzed asymmetric hydrogenation of a pyrroline (B1223166) precursor. |
| Biocatalysis | Use of enzymes to catalyze stereoselective transformations. | Extremely high selectivity; mild reaction conditions. | Transaminase-mediated asymmetric amination of a keto-precursor. acs.org |
Structure-Reactivity Relationship (SAR) Studies in Non-Biological Contexts
Structure-reactivity relationship studies in a non-biological context aim to quantitatively correlate molecular structure with chemical reactivity or physical properties. A cornerstone of this field is the use of Linear Free-Energy Relationships (LFERs), most notably the Hammett equation. wikipedia.orgutexas.edu
The Hammett equation is expressed as: log(k/k₀) = ρσ
Here, k is the rate constant for a reaction with a substituted reactant, k₀ is the rate for the unsubstituted reactant, σ (sigma) is the substituent constant that depends only on the nature and position of the substituent, and ρ (rho) is the reaction constant that describes the sensitivity of the reaction to substituent effects. wikipedia.org
For the derivatization of the this compound scaffold, a Hammett study could be designed to investigate the SNAr reaction at the C-6 position. By introducing various substituents (e.g., -OCH₃, -CH₃, -H, -Br, -NO₂) at the C-5 position of the pyrazine ring and measuring the rate of chloride displacement by a common nucleophile, a Hammett plot can be constructed.
A positive ρ value is expected for this reaction, indicating that the transition state has a greater negative charge than the reactants. researchgate.net This is consistent with the SNAr mechanism, where the rate-determining step is the formation of the negatively charged Meisenheimer complex. Electron-withdrawing groups (with positive σ values) would stabilize this intermediate and thus accelerate the reaction. The magnitude of the ρ value would quantify how sensitive the reaction is to the electronic effects of the substituents. utexas.educsbsju.edu Such studies provide deep mechanistic insight and allow for the predictable tuning of reactivity. researchgate.netresearchgate.net
| Substituent (at C-5) | Hammett Constant (σmeta) | Hypothetical Relative Rate (k/k₀) | log(k/k₀) |
|---|---|---|---|
| -OCH₃ | +0.12 | 2.1 | +0.32 |
| -CH₃ | -0.07 | 0.6 | -0.22 |
| -H | 0.00 | 1.0 | 0.00 |
| -Br | +0.39 | 11.0 | +1.04 |
| -CN | +0.62 | 55.0 | +1.74 |
Influence of Structural Changes on Synthetic Yields and Selectivity
Systematic structural modifications are a cornerstone of chemical and pharmaceutical research, allowing for the fine-tuning of a molecule's properties. For this compound, potential modifications could target the pyrazine ring, the chloro-substituent, or the pyrrolidinone ring. For instance, substitution of the chlorine atom with other functional groups (e.g., amines, alkoxides) via nucleophilic aromatic substitution would be a common strategy.
However, a comprehensive search of chemical databases and academic journals did not yield specific studies detailing the synthesis of derivatives of this compound. Consequently, no experimental data on how structural changes affect synthetic yields or reaction selectivity for this particular compound can be reported. Research on related, but distinct, heterocyclic systems shows that such modifications are often sensitive to reaction conditions, catalyst choice, and the electronic nature of the substituents. For example, the synthesis of various substituted pyrrolidin-2-ones has been achieved through methods like cobalt-catalyzed reductive coupling of nitriles and acrylamides or from donor-acceptor cyclopropanes, with yields being highly dependent on the specific substrates and catalysts used.
Table 1: Hypothetical Derivatization of this compound and Expected Influences on Synthesis
| Modification Site | Potential Reagent | Expected Reaction Type | Potential Influence on Yield/Selectivity |
| Pyrazine Ring (C-6) | Amines, Alcohols | Nucleophilic Aromatic Substitution | Highly dependent on nucleophile strength and reaction temperature. Electron-withdrawing nature of the pyrazine ring and C-2 substituent would influence regioselectivity. |
| Pyrrolidinone Ring | Strong Base (e.g., LDA) then Electrophile | α-functionalization | Yields would be sensitive to steric hindrance from the pyrazinyl group and the choice of electrophile. |
| Pyrazine Ring | Organometallic Reagents (e.g., Suzuki, Stille coupling) | Cross-Coupling | Would require initial conversion of the C-Cl bond to a suitable coupling partner (e.g., boronic ester). Yields are typically moderate to high for such reactions on chloro-heterocycles. |
Note: This table is illustrative and based on general principles of organic chemistry, as no specific experimental data for this compound was found.
Correlation of Molecular Structure with Spectroscopic Signatures
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are critical for elucidating the structure of molecules. The chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS are exquisitely sensitive to the molecule's electronic and steric environment.
For this compound, one would expect characteristic spectroscopic signals. In ¹H NMR, signals for the pyrazine and pyrrolidinone protons would appear in distinct regions. The electron-withdrawing pyrazine ring would likely shift the signals of the adjacent methylene (B1212753) group in the pyrrolidinone ring downfield. In ¹³C NMR, the carbonyl carbon would exhibit a characteristic signal around 170-180 ppm. The IR spectrum would be dominated by a strong absorption band for the amide C=O stretch.
Table 2: Predicted Spectroscopic Data for this compound and Expected Shifts upon Derivatization
| Spectroscopic Technique | Predicted Signature for Parent Compound | Expected Change with C-6 Amino Substitution |
| ¹H NMR | Pyrazine protons as singlets/doublets in the aromatic region (δ 8.0-9.0 ppm). Pyrrolidinone protons as multiplets (δ 2.0-4.5 ppm). | Upfield shift of pyrazine proton signals due to the electron-donating nature of the amino group. |
| ¹³C NMR | Carbonyl carbon signal ~175 ppm. Pyrazine carbons in the aromatic region. | Upfield shift of pyrazine carbon signals. |
| IR Spectroscopy | Strong C=O stretch ~1680-1700 cm⁻¹. C-Cl stretch ~600-800 cm⁻¹. | Appearance of N-H stretching bands (~3300-3500 cm⁻¹). Disappearance of the C-Cl stretch. |
| Mass Spectrometry | Molecular ion peak showing characteristic M/M+2 isotope pattern for chlorine. | Shift in molecular ion peak corresponding to the mass change. Loss of the chlorine isotope pattern. |
Note: This table is predictive and based on established spectroscopic principles, as no specific experimental data for this compound and its derivatives could be located in the scientific literature.
The compound this compound represents a molecule of interest at the interface of heterocyclic and medicinal chemistry. However, a thorough review of existing scientific literature reveals a significant gap in knowledge regarding its specific chemical properties and reactivity. There is no published research detailing the systematic derivatization of this compound, nor are there studies correlating its structural modifications with synthetic yields, selectivity, or spectroscopic signatures. The information presented herein is based on foundational principles of organic chemistry and analogies to related compounds, highlighting the need for future experimental investigation to characterize this molecule and unlock its potential.
Advanced Topics and Future Research Directions in Chemistry of 1 6 Chloro 2 Pyrazinyl 2 Pyrrolidinone
Development of Novel Catalytic Systems for its Synthesis
The synthesis of pyrazinyl-pyrrolidinone scaffolds traditionally relies on multi-step sequences. However, the development of novel catalytic systems offers a promising avenue for more efficient and sustainable production. Current research is geared towards the use of transition metal catalysts and organocatalysts to streamline the synthesis of the pyrrolidinone core and its subsequent coupling with the chloropyrazine moiety.
Transition Metal Catalysis: Palladium- and copper-catalyzed cross-coupling reactions are being explored for the direct C-N bond formation between a pre-functionalized pyrazine (B50134) and a pyrrolidinone precursor. Challenges remain in achieving high yields and selectivity, particularly on a large scale. The development of more robust and active catalyst systems, potentially utilizing ligands that can stabilize the catalytic species and facilitate reductive elimination, is a key area of focus.
Table 1: Comparison of Catalytic Strategies for Pyrrolidinone Synthesis
| Catalytic System | Advantages | Disadvantages |
|---|---|---|
| Transition Metal Catalysis | High efficiency, broad substrate scope | Potential for metal contamination, cost of catalysts and ligands |
| Organocatalysis | Metal-free, environmentally benign, high enantioselectivity | Can require higher catalyst loadings, may have limited substrate scope |
Exploration of New Reaction Pathways and Mechanistic Insights
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 1-(6-chloro-2-pyrazinyl)-2-pyrrolidinone is crucial for the development of improved synthetic methods and the discovery of novel reactivity.
Reaction Pathways: Current synthetic routes often involve the nucleophilic substitution of a halogenated pyrazine with a pyrrolidinone. Alternative pathways being investigated include:
C-H Activation: Direct C-H functionalization of the pyrazine ring followed by coupling with a pyrrolidinone derivative could offer a more atom-economical approach.
Ring-Closing Metathesis (RCM): The construction of the pyrrolidinone ring via RCM of a suitable diene precursor, followed by introduction of the chloropyrazine moiety, is another viable strategy.
Mechanistic Insights: Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the transition states and reaction intermediates of key synthetic steps. This understanding can aid in the rational design of catalysts and the optimization of reaction conditions. For instance, understanding the mechanism of nucleophilic aromatic substitution on the chloropyrazine ring can help in predicting regioselectivity and reactivity. researchgate.net
Application of the Compound as a Chemical Synthon for Complex Molecular Architectures (non-biological)
The unique combination of a reactive chloropyrazine ring and a versatile pyrrolidinone scaffold makes this compound a valuable building block, or synthon, for the construction of more complex molecular architectures for applications in materials science and catalysis.
The chlorine atom on the pyrazine ring can be readily displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. Furthermore, the pyrrolidinone ring can be functionalized at various positions, providing additional points for molecular elaboration.
Examples of Potential Applications:
Ligand Synthesis: The nitrogen atoms in the pyrazine ring and the carbonyl group of the pyrrolidinone can act as coordination sites for metal ions. By appending other ligating groups through substitution of the chlorine atom, novel polydentate ligands can be synthesized for use in catalysis or as metal-organic frameworks (MOFs).
Functional Dyes: Modification of the electronic properties of the pyrazine ring through the introduction of electron-donating or -withdrawing groups can lead to the development of novel dyes with interesting photophysical properties.
Supramolecular Chemistry: The ability of the molecule to participate in hydrogen bonding and π-stacking interactions makes it a candidate for the construction of self-assembling supramolecular structures.
Integration with Flow Chemistry and Automation in Synthesis
The adoption of flow chemistry and automation technologies can offer significant advantages for the synthesis of this compound, including improved safety, scalability, and reproducibility. oxfordglobal.comchemrxiv.org
Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This can lead to higher yields, improved selectivity, and the ability to safely handle hazardous reagents and intermediates. For example, the nucleophilic substitution of 2,6-dichloropyrazine can be performed in a flow system to minimize the formation of side products. researchgate.net
Automation: Automated synthesis platforms can be used to perform multi-step synthetic sequences with minimal human intervention. nih.govnih.gov This not only increases throughput but also allows for the rapid optimization of reaction conditions through techniques like design of experiments (DoE). The integration of online analytical techniques, such as HPLC and NMR, can provide real-time monitoring of reaction progress. chemrxiv.orgrsc.org
Table 2: Advantages of Flow Chemistry and Automation in Synthesis
| Technology | Key Benefits |
|---|---|
| Flow Chemistry | Enhanced safety, precise process control, improved scalability, higher yields and selectivity |
| Automation | Increased throughput, rapid reaction optimization, improved reproducibility, reduced manual labor |
Advanced Analytical Method Development for Structural Characterization in Complex Matrices (non-biological)
The accurate structural characterization of this compound and its derivatives, particularly in complex non-biological matrices such as reaction mixtures or material composites, requires the use of advanced analytical techniques.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are indispensable for the unambiguous assignment of proton and carbon signals and for elucidating the connectivity of atoms within the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for confirming the elemental composition of the compound and its fragments. Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation analysis.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV-Vis or mass spectrometric detection is a powerful tool for the separation, identification, and quantification of the compound in complex mixtures.
Supercritical Fluid Chromatography (SFC): SFC can be an effective technique for the separation of chiral compounds, providing a means to determine the enantiomeric purity of synthesized pyrrolidinone derivatives.
Other Techniques:
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.
Infrared (IR) and Raman Spectroscopy: These techniques provide information about the functional groups present in the molecule and can be used to monitor reaction progress.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(6-Chloro-2-pyrazinyl)-2-pyrrolidinone and its structural analogs?
- Methodological Answer : Synthesis typically involves coupling halogenated pyrazine derivatives with pyrrolidinone precursors. For example, brominated or iodinated aryl aldehydes (e.g., 2-bromo-4-iodobenzaldehyde) are reacted with pyrrolidinone derivatives under nucleophilic substitution conditions. Catalysts like potassium carbonate or palladium-based systems are often employed to facilitate coupling . Modifications to the pyrazinyl group (e.g., chloro-substitution) require precise stoichiometric control to avoid side reactions .
Q. How are key physicochemical properties (e.g., melting point, solubility) determined for this compound?
- Methodological Answer : Melting points are measured via differential scanning calorimetry (DSC) or capillary methods, as exemplified by the 178 °C melting point reported for structurally related 2-chloro-6-(2-pyridinyl)pyrazine . Solubility profiles are assessed in polar (e.g., DMSO, water) and non-polar solvents (e.g., ethyl acetate) using UV-Vis spectroscopy or HPLC. Thermodynamic properties like enthalpy and entropy are derived from isothermal titration calorimetry (ITC) to inform reaction optimization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for structural confirmation, particularly H and C NMR to identify proton environments and carbon frameworks. For example, H NMR of similar pyrrolidinone derivatives reveals distinct peaks for the pyrrolidinone ring (δ 3.3–3.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) . Mass spectrometry (MS) and FT-IR further validate molecular weight and functional groups (e.g., amide C=O stretch at ~1680 cm) .
Advanced Research Questions
Q. How do structural modifications in the pyrazinyl or pyrrolidinone moieties influence biological activity?
- Methodological Answer : Substituent position and electronegativity significantly affect activity. For instance, halogenation (e.g., Cl at the 6-position of pyrazine) enhances electrophilicity, improving binding to biological targets like enzymes or receptors. Comparative studies with non-halogenated analogs show reduced activity, highlighting the role of chloro-substitution in pharmacokinetics . Modifications to the pyrrolidinone ring (e.g., alkylation) alter lipophilicity, impacting membrane permeability .
Q. What experimental challenges arise when using pyrrolidinone derivatives in biochemical assays?
- Methodological Answer : Pyrrolidinones can interfere with assay dynamics. For example, 2-pyrrolidinone decreases PCR amplification efficiency by destabilizing primer-template binding, necessitating alternative additives like locked nucleic acids (LNAs) for nucleic acid studies . In cell-based assays, solubility limitations may require co-solvents (e.g., DMSO), but concentrations >1% can induce cytotoxicity, requiring rigorous solvent controls .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for pyrrolidinone-based compounds?
- Methodological Answer : Contradictions often stem from variability in substituent positioning or assay conditions. Systematic SAR studies should:
- Vary substituents incrementally (e.g., Cl vs. Br at the pyrazinyl 6-position) .
- Standardize assay protocols (e.g., fixed pH, temperature) to minimize environmental variability .
- Use computational modeling (e.g., molecular docking) to predict binding affinities and validate with kinetic assays .
Q. What strategies optimize the synthesis of enantiomerically pure pyrrolidinone derivatives?
- Methodological Answer : Chiral resolution techniques include:
- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .
- Chromatographic separation : Chiral HPLC columns (e.g., amylose-based) to isolate enantiomers .
- Enzymatic resolution : Lipases or esterases to selectively hydrolyze one enantiomer from a racemic mixture .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of structurally similar pyrrolidinone derivatives?
- Methodological Answer : Discrepancies may arise from assay sensitivity or compound purity. Steps include:
- Reproducing assays with independently synthesized batches to confirm activity .
- Validating purity via HPLC (>95%) and elemental analysis .
- Cross-referencing literature for consensus on substituent effects (e.g., halogen vs. alkyl groups) .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
